3-Epiglochidiol diacetate
Description
Contextualization of Lupane (B1675458) Triterpenoids in Natural Product Chemistry
Lupane triterpenoids are a class of pentacyclic triterpenes characterized by a five-ring carbon skeleton. scielo.br These compounds are widespread in the plant kingdom, with notable examples including lupeol (B1675499), betulin (B1666924), and betulinic acid, which are abundant in sources like birch bark. scielo.br The structural diversity and broad spectrum of biological activities of lupane derivatives have made them a focal point of research in natural product chemistry and medicinal chemistry. scielo.brisca.me Investigations have revealed their potential as anticancer, anti-inflammatory, and antiviral agents, driving further exploration into both naturally occurring and semi-synthetic analogues. isca.menih.gov
Significance of Lup-20(30)-ene-1beta,3beta-diol, Diacetate as a Research Target
While prominent lupane triterpenoids like betulinic acid have undergone extensive study, the scientific intrigue of more obscure derivatives such as Lup-20(30)-ene-1beta,3beta-diol, diacetate lies in the unique structural modifications they present. The hydroxylation pattern on the A-ring, specifically at the 1β and 3β positions, is less common than the more frequently studied 3β-hydroxy or 2α,3β-dihydroxy configurations. The diacetate form further modifies the polarity and potential interactions of the molecule with biological targets. The study of such uniquely substituted lupane triterpenoids is significant for several reasons:
Structure-Activity Relationship (SAR) Studies: Investigating the biological activities of these less common derivatives helps to build a more comprehensive understanding of the structure-activity relationships within the lupane class. It allows researchers to probe how the position and stereochemistry of hydroxyl groups, as well as their acetylation, influence cytotoxic or other biological effects.
Novel Bioactivities: The unique substitution pattern may lead to novel or enhanced biological activities that are not observed in more common lupane triterpenoids.
Synthetic Chemistry Challenges: The synthesis of such specific isomers presents interesting challenges for synthetic organic chemists, driving the development of new regioselective and stereoselective reactions.
Although direct research on the biological activity of Lup-20(30)-ene-1beta,3beta-diol, diacetate is not widely published, the known cytotoxic activities of other dihydroxylated lupane triterpenoids suggest that it is a promising candidate for further investigation. nih.gov
Structural Characteristics and Relationship to Parent Lupane Framework
Lup-20(30)-ene-1beta,3beta-diol, diacetate is a derivative of the parent lupane skeleton. The core structure is a pentacyclic system composed of four six-membered rings (A, B, C, and D) and one five-membered ring (E). The "Lup-20(30)-ene" designation indicates the presence of an exocyclic double bond between carbon 20 and carbon 30.
The key distinguishing features of the title compound are the two acetate (B1210297) groups located at the 1β and 3β positions of the A-ring. The parent diol, Lup-20(30)-ene-1beta,3beta-diol, is itself a specific stereoisomer. The acetylation of these hydroxyl groups to form the diacetate would be expected to increase the lipophilicity of the molecule, which can influence its absorption and distribution in biological systems.
Table 1: General Physicochemical Properties of Lup-20(30)-ene-1beta,3beta-diol, diacetate
| Property | Value |
| Molecular Formula | C34H54O4 |
| Molecular Weight | 526.8 g/mol |
| Parent Compound | Lup-20(30)-ene-1beta,3beta-diol |
| Key Functional Groups | Ester (Acetate), Alkene |
| Solubility | Expected to be soluble in organic solvents like chloroform (B151607), dichloromethane, and ethyl acetate. |
Table 2: Predicted ¹³C NMR Chemical Shifts for the A-Ring of Lup-20(30)-ene-1beta,3beta-diol, diacetate (based on known lupane triterpenoids)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 | ~75-80 |
| C-2 | ~25-30 |
| C-3 | ~80-85 |
| C-4 | ~38-42 |
| C-5 | ~50-55 |
| C-10 | ~35-40 |
| C-23 | ~25-30 |
| C-24 | ~15-20 |
| C-25 | ~15-20 |
Note: These are estimated values and actual experimental values may vary.
Structure
2D Structure
Properties
Molecular Formula |
C34H54O4 |
|---|---|
Molecular Weight |
526.8 g/mol |
IUPAC Name |
[(3aR,5aR,5bR,11aR)-11-acetyloxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate |
InChI |
InChI=1S/C34H54O4/c1-20(2)23-13-15-31(7)17-18-32(8)24(29(23)31)11-12-26-33(32,9)16-14-25-30(5,6)27(37-21(3)35)19-28(34(25,26)10)38-22(4)36/h23-29H,1,11-19H2,2-10H3/t23?,24?,25?,26?,27?,28?,29?,31-,32-,33-,34+/m1/s1 |
InChI Key |
PUJKRJBNTXQYSO-MYBPEWPHSA-N |
Isomeric SMILES |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(C(CC(C5(C)C)OC(=O)C)OC(=O)C)C)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)OC(=O)C)OC(=O)C)C)C)C |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies of Lupane Diols
Botanical Sources and Distribution of Precursor Lupane (B1675458) Triterpenoids
Lupane-type triterpenoids are a diverse class of natural products distributed across various plant families. However, the specific diol, Lup-20(29)-ene-1beta,3beta-diol, is found in a more select group of plants.
The genus Glochidion (family Phyllanthaceae) is a notable source of lupane triterpenoids. Research has confirmed the presence of the specific precursor, Lup-20(29)-ene-1beta,3beta-diol, in several species within this genus.
Glochidion zeylanicum: The stem bark of this plant has been identified as a source of four distinct lupane-type triterpenoids, including Lup-20(29)-ene-1beta,3beta-diol. Its isolation alongside compounds like glochidonol (B105674) and glochidiol (B20532) highlights the rich triterpenoid (B12794562) profile of this species.
Glochidion eriocarpum: The roots and stem wood of G. eriocarpum are confirmed sources from which Lup-20(29)-ene-1beta,3beta-diol has been successfully isolated. capes.gov.brnih.govteledynelabs.com It is one of six known lupanes identified in this plant, co-occurring with lupenone (B1675497), 3-epi-lupeol, glochidone (B111570), glochidonol, and glochidiol. capes.gov.brnih.govteledynelabs.com
Glochidion sphaerogynum: While the roots and stem wood of G. sphaerogynum also produce lupane-type triterpenes, studies have isolated glochidonol, glochidiol, and a different diol, lup-20(29)ene-3alpha,23-diol, from this species. capes.gov.brnih.govteledynelabs.com Based on available literature, the specific precursor Lup-20(29)-ene-1beta,3beta-diol has not been reported from G. sphaerogynum.
Detarium microcarpum (family Fabaceae) is known to produce a variety of bioactive compounds, including lupane triterpenoids. medchemexpress.com However, phytochemical investigations have primarily identified Lup-20(29)-ene-2alpha,3beta-diol from this plant. medchemexpress.comcolumn-chromatography.commdpi.com This compound is a structural isomer of the target precursor. Current scientific literature does not prominently report the isolation of Lup-20(29)-ene-1beta,3beta-diol from D. microcarpum.
The Maytenus genus (family Celastraceae) is a rich source of pentacyclic triterpenoids. However, the specific diol precursor for Lup-20(30)-ene-1beta,3beta-diol, diacetate is not a commonly reported constituent.
Maytenus acanthophylla: Studies on the roots of this species have led to the isolation of other lupanes, primarily lup-20(29)-en-3β-ol (lupeol) and its corresponding acetate (B1210297), 3β-lup-20(29)-en-3-yl acetate. nih.govresearchgate.netelsci.io
Maytenus imbricata: Phytochemical analysis of the stems and branches of this species has yielded different lupane diols, such as (3β)-lup-20(30)-ene-3,29-diol. researchgate.net
While the genus is abundant in lupanes, the reviewed literature does not indicate that M. acanthophylla or M. imbricata are sources of Lup-20(29)-ene-1beta,3beta-diol.
Beyond the aforementioned species, the precursor Lup-20(29)-ene-1beta,3beta-diol has been isolated from other plant sources. Notably, it has been found in Phyllanthus flexuosus (family Phyllanthaceae), a genus closely related to Glochidion. It has also been reported as a constituent in Finlaysonia obovata (family Apocynaceae), a mangrove plant. nih.gov
Table 1: Botanical Distribution of Lup-20(29)-ene-1beta,3beta-diol and Related Triterpenoids
| Botanical Source | Compound(s) Isolated | Plant Part(s) |
|---|---|---|
| Glochidion zeylanicum | Lup-20(29)-ene-1beta,3beta-diol, Glochidonol, Glochidiol | Stem Bark |
| Glochidion eriocarpum | Lup-20(29)-ene-1beta,3beta-diol, Glochidone, Lupeol (B1675499), etc. capes.gov.brnih.govteledynelabs.com | Roots, Stem Wood capes.gov.brnih.govteledynelabs.com |
| Glochidion sphaerogynum | Glochidonol, Glochidiol, Lup-20(29)ene-3alpha,23-diol capes.gov.brnih.govteledynelabs.com | Roots, Stem Wood capes.gov.brnih.govteledynelabs.com |
| Detarium microcarpum | Lup-20(29)-ene-2alpha,3beta-diol medchemexpress.comcolumn-chromatography.commdpi.com | Not Specified |
| Maytenus acanthophylla | Lupeol, Lupeol acetate nih.govresearchgate.netelsci.io | Roots researchgate.net |
| Maytenus imbricata | (3β)-Lup-20(30)-ene-3,29-diol researchgate.net | Stems, Branches researchgate.net |
| Phyllanthus flexuosus | Lup-20(29)-ene-1beta,3beta-diol | Stem Bark |
Modern Extraction and Purification Techniques for Lupane Diol Precursors
The isolation of pure lupane diols from complex plant matrices requires a multi-step approach that combines initial solvent extraction with advanced chromatographic techniques.
Column Chromatography: The initial purification of crude plant extracts (often obtained using solvents like ethanol (B145695) or hexane) is typically performed using column chromatography. researchgate.net Silica (B1680970) gel is the most common stationary phase used for the separation of medium-polarity triterpenoids like lupane diols. medchemexpress.commdpi.comyoutube.comtygersci.comgoogle.com The process involves packing a glass column with silica gel and passing the crude extract through it using a solvent system known as the mobile phase. medchemexpress.commdpi.comyoutube.comtygersci.comgoogle.com
A gradient elution method is frequently employed, where the polarity of the mobile phase is gradually increased (e.g., by changing the ratio of a non-polar solvent like hexane (B92381) to a more polar solvent like ethyl acetate). youtube.com This allows for the separation of the extract into different fractions based on the varying affinities of the constituent compounds for the silica gel. Fractions containing compounds of similar polarity are collected and can be analyzed (e.g., by Thin-Layer Chromatography) to identify those containing the target lupane diols for further purification. youtube.comchemicalbook.com
High-Performance Liquid Chromatography (HPLC): For the final isolation of highly pure compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. chemicalbook.com Specifically, preparative or semi-preparative HPLC is used to separate the components of the fractions obtained from column chromatography. researchgate.netyoutube.comgoogle.comnih.gov
A common strategy for triterpenoid separation is reversed-phase HPLC, utilizing a non-polar stationary phase, such as a C18 column, and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water). researchgate.netnih.gov The compounds are separated based on their hydrophobicity, and a detector (commonly a UV detector) is used to generate a chromatogram that shows the individual separated compounds as peaks. researchgate.netnih.gov By collecting the eluent corresponding to the specific peak of Lup-20(29)-ene-1beta,3beta-diol, a highly purified sample of the compound can be obtained. For separating highly polar compounds like diols, hydrophilic interaction chromatography (HILIC) with a Diol column can also be an effective strategy. youtube.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Other Names |
|---|---|---|
| Lup-20(30)-ene-1beta,3beta-diol, diacetate | (1S,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysene-1,3-diyl diacetate | - |
| Lup-20(29)-ene-1beta,3beta-diol | (1S,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysen-1,9-diol | - |
| Glochidonol | 1-hydroxy-3-oxolup-20(29)-ene | - |
| Glochidiol | Lup-20(29)-ene-3,7-diol | - |
| Lupenone | Lup-20(29)-en-3-one | - |
| 3-epi-Lupeol | (3S)-Lup-20(29)-en-3-ol | - |
| Glochidone | Lup-1,20(29)-diene-3-one | - |
| Lup-20(29)ene-3alpha,23-diol | (3R,4S)-Lup-20(29)-ene-3,23-diol | - |
| Lup-20(29)-ene-2alpha,3beta-diol | (2R,3R,4R)-Lup-20(29)-ene-2,3-diol | - |
| Lupeol | Lup-20(29)-en-3-ol | - |
| 3β-lup-20(29)-en-3-yl acetate | (3S)-Lup-20(29)-en-3-yl acetate | Lupeol acetate |
Information regarding the chemical compound “Lup-20(30)-ene-1beta,3beta-diol, diacetate” is not available in the referenced scientific literature.
Extensive searches for the specified compound, "Lup-20(30)-ene-1beta,3beta-diol, diacetate," have yielded no direct results. This indicates that the compound is not documented in the public scientific domain under this nomenclature. The search did not locate any data pertaining to its natural occurrence, isolation, or synthesis.
While information exists for structurally similar lupane-type triterpenoids, such as those with a Lup-20(29)-ene backbone or different hydroxylation and acetylation patterns, the specific isomer requested by the user is not described in the available literature. For instance, the related compound Lup-20(29)-ene-1beta,3beta-diol has been identified, suggesting the existence of the 1,3-diol configuration in the lupane skeleton, but not with the 20(30) double bond specified in the query.
Furthermore, general methodologies for the extraction and isolation of various triterpenoids from natural sources are well-established. These include techniques designed to separate structurally similar compounds and optimize extraction yields. However, none of the reviewed protocols specifically mention the target compound "Lup-20(30)-ene-1beta,3beta-diol, diacetate."
Therefore, based on the comprehensive search conducted, no content can be generated for the requested article outline as there is no scientific data available for the specific chemical compound .
Chemical Synthesis and Strategic Derivatization of Lup 20 30 Ene 1beta,3beta Diol, Diacetate
Semisynthetic Routes from Precursors (e.g., Lupeol (B1675499), Betulin)
The most common and economically viable approach to obtaining derivatives like Lup-20(30)-ene-1beta,3beta-diol, diacetate is through the chemical transformation of abundant natural triterpenoids such as lupeol and betulin (B1666924). nih.govnih.gov These precursors, extracted from various plant sources like birch bark, provide the fundamental lupane (B1675458) skeleton. nih.govnih.gov The derivatization process often focuses on modifying the hydroxyl groups and the isopropenyl side chain to enhance bioavailability and therapeutic properties. nih.gov
Acetylation is a fundamental reaction in the semisynthesis of lupane derivatives, often employed to protect hydroxyl groups or to create more lipophilic compounds. The introduction of acetate (B1210297) groups at the C-1 and C-3 positions of a lupane diol precursor is typically achieved using standard acetylating agents.
The reaction of a 1β,3β-diol on the lupane skeleton with an acetylating agent such as acetic anhydride (B1165640) (Ac₂O) in the presence of a base like pyridine (B92270) (Py) or 4-dimethylaminopyridine (B28879) (DMAP) leads to the formation of the corresponding diacetate. mdpi.com The use of catalytic amounts of DMAP can accelerate the reaction. The general transformation can be represented as follows:
Lupane-1β,3β-diol + Ac₂O/Py → Lup-20(30)-ene-1β,3β-diol, diacetate
This type of reaction is well-documented for analogous positions in other lupane triterpenoids. For instance, the acetylation of betulin at the C-3 and C-28 positions to yield 3,28-di-O-acetylbetulin is a common procedure. researchgate.net Similarly, lupeol is often acetylated at the C-3 position to produce lupeol acetate. researchgate.netnist.gov These examples highlight the feasibility and commonality of acetylation in modifying the hydroxyl functionalities of the lupane scaffold.
Achieving regioselectivity, the ability to functionalize a specific position in a molecule with multiple reactive sites, is a key challenge and a significant area of research in the synthesis of complex natural product derivatives. For a precursor with hydroxyl groups at C-1 and C-3, selective functionalization would involve protecting one hydroxyl group while reacting the other, or utilizing reagents that preferentially react with one position due to steric or electronic factors.
While specific literature detailing the regioselective functionalization of a Lup-20(30)-ene-1β,3β-diol is not abundant, general principles from related triterpenoids can be applied. For instance, the C-3 hydroxyl group in many lupane and oleanane (B1240867) triterpenoids is often more reactive than other hydroxyl groups due to its equatorial orientation and lesser steric hindrance. This inherent reactivity difference can be exploited for regioselective reactions.
Furthermore, enzymatic and microbial transformations are emerging as powerful tools for achieving high regioselectivity in the functionalization of triterpenoids. nih.govthescipub.com These biocatalytic methods can introduce hydroxyl groups or perform other modifications at specific carbon atoms that are difficult to target with conventional chemical methods. nih.gov For example, cytochrome P450 enzymes have been shown to catalyze the oxidation of lupeol at the C-28 position to produce betulinic acid. nih.govthescipub.commdpi.com Such approaches could theoretically be developed to selectively functionalize the C-1 or C-3 positions.
Total Synthesis Approaches to the Lupane Skeleton and its Analogs
The total synthesis of the complex pentacyclic lupane skeleton is a formidable challenge in organic chemistry. It involves the construction of the intricate ring system and the stereocontrolled installation of multiple chiral centers from simple starting materials. While the total synthesis of lupeol itself has been achieved, it is a lengthy and low-yielding process, making it impractical for the large-scale production of derivatives like Lup-20(30)-ene-1beta,3beta-diol, diacetate.
The biosynthesis of lupane triterpenes in nature begins with the cyclization of (3S)-2,3-oxidosqualene. nih.govmdpi.com This enzymatic cascade, catalyzed by lupeol synthase, efficiently assembles the complex carbon framework. thescipub.com Mimicking this efficiency in a laboratory setting is a significant undertaking.
Exploration of Chemical Reactions for Structural Modification
The lupane skeleton offers several positions for chemical modification to generate a diverse library of compounds with potentially enhanced biological activities. nih.govmdpi.com Key reactive sites include the hydroxyl groups, the double bond of the isopropenyl group, and the carbon backbone itself.
Oxidation and reduction reactions are fundamental tools for modifying the lupane scaffold. The hydroxyl groups at C-1 and C-3 can be oxidized to the corresponding ketones using various oxidizing agents such as Jones' reagent (CrO₃/H₂SO₄), pyridinium (B92312) chlorochromate (PCC), or more selective modern reagents. nih.govmdpi.comresearchgate.net For example, the oxidation of lupeol at the C-3 position to lupenone (B1675497) is a common transformation. mdpi.com
Conversely, the reduction of keto groups back to hydroxyls can be achieved with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). mdpi.commdpi.com The choice of reducing agent can influence the stereochemical outcome of the reaction, potentially allowing for the synthesis of different diastereomers.
Allylic oxidation of the isopropenyl group is another important modification. Reagents like selenium dioxide (SeO₂) can introduce an oxygen functionality at the allylic C-30 position. nih.gov
Table 1: Common Oxidation and Reduction Reactions on the Lupane Skeleton
| Reaction Type | Reagent(s) | Position(s) Affected | Resulting Functional Group |
| Hydroxyl Oxidation | Jones' Reagent, PCC | C-1, C-3 | Ketone |
| Ketone Reduction | NaBH₄, LiAlH₄ | C-1, C-3 | Hydroxyl |
| Allylic Oxidation | SeO₂ | C-30 | Aldehyde or Carboxylic Acid |
Substitution reactions provide a means to introduce a wide variety of functional groups onto the lupane skeleton, significantly expanding the chemical diversity of the resulting derivatives. organic-chemistry.orgchemrxiv.org The hydroxyl groups at C-1 and C-3 can be converted into good leaving groups, such as tosylates or mesylates, which can then be displaced by various nucleophiles. This allows for the introduction of amines, azides, halides, and other functionalities. organic-chemistry.org
The isopropenyl group at C-19 is also a versatile handle for functionalization. It can undergo various addition reactions, including hydration, halogenation, and epoxidation. The resulting intermediates can be further transformed to introduce new functional groups. For instance, "click" chemistry has been utilized to attach triazole rings to the lupane skeleton via an azide-alkyne cycloaddition, showcasing a modern approach to derivatization. researchgate.net
Molecular and Cellular Mechanisms of Action of Lup 20 30 Ene 1beta,3beta Diol, Diacetate
Apoptosis Induction Pathways
Lupane (B1675458) triterpenoids are recognized for their ability to trigger apoptosis, or programmed cell death, in cancer cells through multiple pathways. This is a critical mechanism for controlling the growth and spread of tumors. The pro-apoptotic activity of these compounds often involves the mitochondria-mediated pathway.
Mitochondrial Apoptosis Pathway Activation
The mitochondrial pathway of apoptosis is a key target for many chemotherapeutic agents. Evidence from related compounds suggests that Lup-20(30)-ene-1beta,3beta-diol, diacetate likely engages this pathway. For instance, a derivative of betulin (B1666924), lup-20(29)-en-3β,28-di-yl-nitrooxy acetate (B1210297) (NBT), has been shown to induce mitochondrial apoptosis in MCF-7 breast cancer cells. nih.gov This process is characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov The shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm. nih.gov Once in the cytoplasm, cytochrome c contributes to the activation of caspase-9, a key initiator caspase in the mitochondrial pathway. nih.gov
Caspase-3 Activation
The activation of caspase-3 is a central event in the execution phase of apoptosis, leading to the cleavage of various cellular substrates and ultimately, cell death. Studies on related lupane compounds, such as lup-20(29)-ene-3beta,28-diol from Ceriops tagal, have demonstrated the activation of caspase-3. This suggests that the apoptotic cascade initiated by these triterpenoids converges on the activation of this key executioner caspase.
Cell Cycle Regulation Mechanisms
In addition to inducing apoptosis, lupane triterpenoids can also exert anti-proliferative effects by arresting the cell cycle. This prevents cancer cells from dividing and growing. Research on NBT, a betulin derivative, has revealed that it can induce cell cycle arrest in the G0/G1 phase. nih.gov This arrest is associated with a significant decrease in the expression of Cyclin D1, a crucial protein for the progression from the G1 to the S phase of the cell cycle. nih.gov By downregulating Cyclin D1, the compound effectively halts the cell cycle, thereby inhibiting tumor growth. nih.gov
Modulation of Inflammatory Cytokine Production
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Lupane triterpenoids have demonstrated anti-inflammatory properties by modulating the production of inflammatory cytokines. For example, lup-20(29)-ene-3,28-diol has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in lipopolysaccharide-stimulated RAW264.7 cells. researchgate.net Another lupane-type triterpene was found to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation. researchgate.net These findings suggest that Lup-20(30)-ene-1beta,3beta-diol, diacetate may also possess anti-inflammatory activities by suppressing the production of key inflammatory mediators.
Effects on Membrane Permeability in Microbial Cells
Some lupane-type triterpenoids exhibit antimicrobial properties. One of the proposed mechanisms for this activity is the disruption of microbial cell membranes. Lupeol (B1675499), a closely related triterpenoid (B12794562), is known to alter the membrane permeability of microbial cells, which can lead to cell death. This effect on membrane integrity is a potential mechanism by which Lup-20(30)-ene-1beta,3beta-diol, diacetate could exert antimicrobial activity against various pathogens.
Enzyme Target Interactions
The biological activities of lupane triterpenoids can also be attributed to their interaction with specific enzymes. While direct studies on the enzyme inhibitory profile of Lup-20(30)-ene-1beta,3beta-diol, diacetate are not extensively available, research on related compounds provides potential targets. For instance, some betulin derivatives have been investigated for their inhibitory effects on enzymes like reverse transcriptase, which is crucial for the replication of retroviruses such as HIV. a2bchem.com However, a study on ionic derivatives of betulinic acid showed no inhibitory activity against HIV-1 reverse transcriptase. a2bchem.com Other potential enzyme targets for triterpenoids include protein tyrosine phosphatase 1B (PTP1B), a key regulator in metabolic pathways, and acetylcholinesterase, an enzyme involved in neurotransmission. Further research is needed to determine the specific enzyme inhibitory activities of Lup-20(30)-ene-1beta,3beta-diol, diacetate.
Impact on Signal Transduction Pathways (e.g., Mitogen-Activated Protein Kinase Phosphorylated Extracellular Signal-Regulated Kinases)
There is currently no available scientific data detailing the effects of Lup-20(30)-ene-1beta,3beta-diol, diacetate on specific signal transduction pathways such as the MAPK/ERK pathway.
Interactions with Photosynthetic Apparatus and Electron Flow
No research findings were identified that describe the interactions between Lup-20(30)-ene-1beta,3beta-diol, diacetate and the components of the photosynthetic apparatus or its influence on photosynthetic electron flow.
Structure Activity Relationship Sar Studies of Lup 20 30 Ene 1beta,3beta Diol, Diacetate and Its Analogs
Influence of Acetyl Groups on Biological Activity
The acetylation of hydroxyl groups on the lupane (B1675458) skeleton is a common chemical modification that can significantly modulate biological activity. The conversion of hydroxyls to acetyl esters alters the compound's polarity, lipophilicity, and ability to form hydrogen bonds, which in turn affects membrane permeability, bioavailability, and interaction with molecular targets. nih.govfrontiersin.org
The general principle that acetylation can enhance bioactivity has been observed in various compound classes. For instance, studies on 1,3,4-oxadiazoles have shown that N-acetylated derivatives possess significantly greater antimicrobial activity compared to their non-acetylated counterparts. This enhancement is often attributed to improved cellular uptake and interaction with biological targets.
Stereochemical Considerations and Positional Effects of Hydroxyl/Acetate (B1210297) Groups
The three-dimensional arrangement (stereochemistry) and the specific location (position) of functional groups on the rigid pentacyclic structure of lupane triterpenoids are critical determinants of their biological activity. nih.govnih.gov Even minor changes, such as the orientation of a single hydroxyl group from alpha (axial) to beta (equatorial), can lead to substantial differences in how the molecule binds to a biological target. nih.gov
A clear example of stereochemical influence can be seen by comparing the diol precursor of the title compound, Lup-20(29)-ene-1β,3β-diol, with its stereoisomer, glochidiol (B20532) (Lup-20(29)-ene-1β,3α-diol). Both are lupane diols with hydroxyl groups at the C-1 and C-3 positions. The only difference is the orientation of the hydroxyl group at C-3. In the title compound's precursor, it is in the beta (β) position, while in glochidiol, it is in the alpha (α) position. researchgate.netwikipedia.org This subtle change is known to affect the biological profiles of steroids and other triterpenoids, where α- and β-isomers can have vastly different or even opposing effects. wikipedia.org For instance, glochidiol has been reported to possess antiproliferative activity. researchgate.net The specific activity of Lup-20(29)-ene-1β,3β-diol and its diacetate would need to be directly tested to determine how the 3β configuration impacts its efficacy relative to the 3α of glochidiol.
The position of the functional groups is equally important. The substitution pattern of Lup-20(30)-ene-1beta,3beta-diol, diacetate (groups at C-1 and C-3) is significantly different from that of other common lupane diols like betulin (B1666924) (Lup-20(29)-ene-3β,28-diol), which has hydroxyl groups at C-3 and C-28. mdpi.com The C-28 hydroxyl in betulin is a primary alcohol attached to the E-ring, making it more accessible for modifications like oxidation or esterification compared to the secondary alcohols on the A-ring. nih.gov This positional difference leads to distinct biological activities; for example, betulin and its derivatives are widely studied for anticancer and antiviral properties, which are often linked to the functionalization at the C-28 position. mdpi.comnih.gov Therefore, the C-1, C-3 substitution pattern of the title compound directs its activity towards different biological pathways than C-3, C-28 substituted lupanes.
Impact of Side Chain Modifications on Efficacy
The lupane skeleton features an isopropenyl side chain at the C-19 position, which provides another site for chemical modification that can drastically alter biological efficacy. This side chain (comprising carbons C-20, C-29, and C-30) is a frequent target for synthetic modifications aimed at creating novel derivatives with enhanced or new therapeutic properties.
Research on betulin derivatives demonstrates the importance of this side chain. Betulin can be modified at the C-28 hydroxyl group, which is structurally close to the isopropenyl group, or the side chain itself can be altered. For example, glycoconjugation of betulin at the C-28 position is a strategy used to enhance its therapeutic potential by improving bioavailability and targeting specific cells. mdpi.com
More direct modifications to the side chain have also proven effective. In one study, a derivative of diacetylbetulin was further modified at the C-30 position by introducing a propynoyl group, which was then used to attach an azidothymidine (AZT) moiety via click chemistry. The resulting hybrid molecule showed significant activity against breast cancer cells, demonstrating that complex additions to the lupane side chain can produce highly potent compounds. Similarly, new lupane-type triterpenoids have been developed where modifications at the C-28 position to an acid and further derivatization at the A-ring led to potent inverse agonists of the RORγ receptor, a target for autoimmune diseases. nih.gov These examples underscore that modifications to the side chain region are a powerful tool for tuning the biological activity of lupane triterpenoids.
Correlation between Oxidation Degree and Biological Response
The oxidation state of the functional groups on the lupane A-ring is a key factor influencing biological response. The conversion of hydroxyl groups (-OH) to ketones (=O) changes the molecule's electronic properties, geometry, and hydrogen-bonding capacity, leading to different interactions with biological macromolecules.
The relationship between the diol and its corresponding dione (B5365651) can be observed in the case of glochidiol (Lup-20(29)-ene-1β,3α-diol) and its oxidized form, glochidone (B111570) (Lup-20(29)-ene-1,3-dione). Glochidone has demonstrated antiproliferative activity against various cancer cell lines. researchgate.net Studies on other lupane triterpenes have suggested that the presence of a keto function at the C-3 position can enhance cytotoxic activity. researchgate.net
Furthermore, a study that screened for new inverse agonists of the RORγ receptor identified a lupane derivative with an oxo (ketone) group at C-3, (2Z)-2-(2-furanylmethylene)-3-oxolup-20(29)-en-28-oic acid, as a highly potent compound. nih.gov This finding supports the hypothesis that a higher degree of oxidation, particularly at C-3, can be a favorable modification for certain biological activities. For Lup-20(30)-ene-1beta,3beta-diol, diacetate, its precursor is a diol. The hypothetical oxidized form, Lup-20(29)-ene-1,3-dione, would be expected to have a distinct biological profile, potentially with enhanced cytotoxic or other activities based on the trends observed with related lupanes.
Comparative Analysis with Other Lupane Triterpenoids (e.g., Lupeol (B1675499), Betulin, Glochidiol)
A comparative analysis of Lup-20(30)-ene-1beta,3beta-diol, diacetate with other well-known lupane triterpenoids reveals the structural subtleties that dictate biological function. The primary differences lie in the number, position, and stereochemistry of the oxygen-containing functional groups on the pentacyclic core.
Lupeol : As the simplest of the comparators, Lupeol has only one hydroxyl group at the C-3β position. nih.gov Its biological profile includes anti-inflammatory, antioxidant, and anticancer effects. nih.govresearchgate.net The addition of a second functional group at C-1β, as seen in the precursor to the title compound, significantly increases the polarity of the A-ring, which would be expected to alter its interactions with cellular targets.
Betulin : Betulin features hydroxyl groups at C-3β and C-28. mdpi.com Its C-3, C-28 substitution pattern makes it structurally distinct from the C-1, C-3 pattern of the title compound's precursor. The primary alcohol at C-28 is a key site for derivatization to compounds like betulinic acid, which has potent and selective anticancer properties. nih.govnih.gov This highlights the importance of the C-28 position for specific types of bioactivity, a feature absent in the title compound.
Glochidiol : Glochidiol (Lup-20(29)-ene-1β,3α-diol) is a stereoisomer of the title compound's diol precursor. researchgate.net The difference in the stereochemistry at C-3 (α vs. β) is the only structural variance. This subtle change is significant, as the spatial orientation of the hydroxyl/acetate group affects binding affinity to enzymes and receptors. Both glochidiol and its oxidized form, glochidone, are known to be biologically active, particularly as cytotoxic agents. researchgate.netresearchgate.net
The diacetate nature of Lup-20(30)-ene-1beta,3beta-diol, diacetate makes it more lipophilic than its diol counterparts (betulin, glochidiol, and its own precursor), which would likely enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater potency, or an altered activity profile altogether.
Interactive Data Table: Comparison of Lupane Triterpenoids
| Compound Name | Structure | Key Structural Features |
| Lup-20(30)-ene-1β,3β-diol, diacetate | Lupane skeleton | Two acetate groups at C-1β and C-3β. |
| Lupeol | Lupane skeleton | One hydroxyl group at C-3β. nih.gov |
| Betulin | Lupane skeleton | Two hydroxyl groups at C-3β and C-28. mdpi.com |
| Glochidiol | Lupane skeleton | Two hydroxyl groups at C-1β and C-3α. researchgate.net |
Advanced Analytical and Spectroscopic Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification in Complex Mixtures (e.g., GC-MS, HPLC)
Chromatography is the cornerstone for separating individual triterpenoids from complex plant extracts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in this field.
High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for the separation and quantification of triterpenoids due to its high resolution and applicability to a wide range of polarities. For acetylated triterpenoids like Lup-20(30)-ene-1beta,3beta-diol, diacetate, reversed-phase HPLC is typically used. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The high lipophilicity of the diacetate derivative ensures strong retention on the column, allowing for excellent separation from more polar compounds. cymitquimica.com Detection is commonly achieved using a UV detector, as the isolated double bond has low chromophoric activity, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. While the parent diol would require derivatization to increase volatility, the diacetate form of the compound is generally suitable for direct GC-MS analysis. The compound is vaporized in a heated injector and separated on a capillary column (e.g., a nonpolar polysiloxane phase like DB-5ms). The retention time is a characteristic feature used for identification. Following separation, the molecule is fragmented and ionized, providing a unique mass spectrum that serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center provides reference spectra for many related triterpenoid (B12794562) acetates, such as lupeol (B1675499) acetate (B1210297), which can be used for comparison. nist.gov
Spectroscopic Methods for Structural Elucidation in Research Contexts (e.g., NMR, Mass Spectrometry)
Once isolated, spectroscopic methods are indispensable for confirming the precise molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules. For Lup-20(30)-ene-1beta,3beta-diol, diacetate, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in a solvent like deuterated chloroform (B151607) (CDCl₃) is required.
¹H NMR: Would show characteristic signals for the two acetate methyl groups (around δ 2.0-2.1 ppm), protons on carbons bearing the acetate groups (C1-H and C3-H), and the exocyclic methylene (B1212753) protons of the isopropenyl group (around δ 4.6-4.7 ppm). nih.gov The signals for the numerous methyl groups on the lupane (B1675458) skeleton would appear as singlets in the upfield region (δ 0.8-1.2 ppm). nih.gov
¹³C NMR: Would confirm the presence of 34 carbons. Key signals include those for the two acetate carbonyls (around δ 170-171 ppm), the carbons of the double bond (C-20 at ~150 ppm and C-30 at ~109 ppm), and the oxygenated carbons C-1 and C-3. nih.gov The table below shows representative ¹³C NMR chemical shifts for a related lupane diacetate structure.
| Carbon | Representative Chemical Shift (δ, ppm) |
| C-1 | ~75-80 |
| C-2 | ~25-30 |
| C-3 | ~80-85 |
| C-20 | ~150.9 |
| C-30 | ~109.4 |
| Acetate CH₃ | ~21.3 |
| Acetate C=O | ~171.0 |
| Note: Data is representative and based on analogous structures like lupeol acetate and betulin (B1666924) diacetate. nih.govresearchgate.net |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using an electron ionization (EI) source in GC-MS, lupane-type triterpenoid acetates exhibit characteristic fragmentation. This often includes the loss of acetic acid (CH₃COOH, 60 Da) and cleavages within the ring system. The molecular ion peak [M]⁺ would be observed at m/z 526 for the chemical formula C₃₄H₅₄O₄. The fragmentation pattern for the related lupeol acetate (C₃₂H₅₂O₂) shows significant ions that can be used as a reference for interpreting the spectrum of the target diacetate. nist.gov
Derivatization Strategies for Enhanced Analytical Detection (e.g., Trimethylsilyl (B98337) ethers)
Derivatization is a chemical modification process used to improve the analytical properties of a compound, particularly for GC-MS analysis. The primary goals are to increase volatility, enhance thermal stability, and produce characteristic mass spectral fragmentation patterns.
For triterpenoids, the most common derivatization strategy involves the conversion of polar functional groups, such as hydroxyl and carboxylic acids, into their trimethylsilyl (TMS) ethers or esters. nih.gov This is achieved by reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). nih.govthermofisher.com
While the target compound, Lup-20(30)-ene-1beta,3beta-diol, diacetate, already has its hydroxyl groups masked by acetylation and may not strictly require further derivatization, this strategy is crucial when:
Analyzing the parent compound, Lup-20(30)-ene-1beta,3beta-diol , to make it sufficiently volatile for GC.
Screening plant extracts for a range of triterpenoids, where a single derivatization step can prepare all analytes (alcohols, diols, acids) for a comprehensive GC-MS run. mdpi.com
Improving chromatographic peak shape and reducing tailing caused by any residual polar interactions.
Automated online derivatization protocols have been developed to improve reproducibility and sample throughput, minimizing the degradation of unstable TMS derivatives. nih.gov
Bioassay-Guided Fractionation and Isolation Approaches
Bioassay-guided fractionation is a powerful strategy to isolate biologically active natural products from a raw extract. This process involves a stepwise separation of the extract using chromatographic techniques, where each resulting fraction is tested for a specific biological activity (e.g., antimicrobial, anti-inflammatory, or cytotoxic effects). The most active fractions are selected for further separation until a pure, active compound is isolated.
This methodology has been successfully applied to isolate numerous lupane-type triterpenoids. For instance:
Researchers investigating the photosynthesis-inhibiting properties of plant extracts isolated lupeol and its acetate by testing the effect of different chromatographic fractions on ATP formation in chloroplasts. nih.govresearchgate.net
In another study, betulin (Lup-20(29)-ene-3β,28-diol) was isolated from Tetradium daniellii leaves by following the hypoglycemic activity of the fractions in animal models. researchgate.net
To isolate Lup-20(30)-ene-1beta,3beta-diol, diacetate, a similar approach would be employed. An initial crude extract from a plant source known to contain lupanes would be partitioned. Each partition would then be subjected to a relevant bioassay. The most potent fraction would undergo further chromatographic separation (e.g., column chromatography followed by preparative HPLC), with the bioassay guiding each step, until the pure diacetate is obtained and its structure is confirmed by spectroscopic analysis.
Future Research Directions and Preclinical Therapeutic Potential of Lup 20 30 Ene 1beta,3beta Diol, Diacetate
Elucidation of Novel Molecular Targets and Pathways
A critical avenue of future research will be the identification and validation of the molecular targets and signaling pathways modulated by Lup-20(30)-ene-1beta,3beta-diol, diacetate. The biological activities of many lupane-type triterpenes are attributed to their ability to interact with multiple cellular signaling cascades. nih.gov For instance, lupeol (B1675499) and betulinic acid have been shown to modulate key inflammatory and cancer-related pathways, including NF-κB, PI3K/Akt, and Wnt/β-catenin. nih.gov
Future studies should, therefore, employ a multi-pronged approach to delineate the mechanism of action of Lup-20(30)-ene-1beta,3beta-diol, diacetate. This would involve a combination of in silico molecular docking studies, affinity chromatography-mass spectrometry for target identification, and comprehensive in vitro assays using various cell lines. Given the known anti-inflammatory properties of other lupane (B1675458) triterpenes, investigating the effect of this compound on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages would be a logical starting point. scielo.brscielo.br Furthermore, considering the anticancer potential of this class of compounds, exploring its impact on apoptosis induction through the modulation of Bcl-2 family proteins and caspases in cancer cell lines is warranted. nih.gov
Table 1: Potential Molecular Targets and Pathways for Investigation
| Potential Target/Pathway | Rationale based on Related Lupane Triterpenes | Suggested Investigative Approach |
| NF-κB Signaling Pathway | Lupeol and other lupane triterpenes inhibit NF-κB activation, a key regulator of inflammation. scielo.brscielo.br | Western blotting for IκBα degradation and p65 nuclear translocation; NF-κB reporter assays in LPS-stimulated macrophages. |
| PI3K/Akt Signaling Pathway | Betulinic acid and its derivatives have been shown to modulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation. nih.gov | Analysis of Akt phosphorylation status in cancer cell lines treated with the compound. |
| Apoptotic Pathways (Bcl-2 family, Caspases) | Betulinic acid and other lupanes induce apoptosis in cancer cells. nih.gov | Measurement of caspase-3/7, -8, and -9 activities; assessment of Bcl-2 and Bax expression levels. |
| STAT3 Signaling Pathway | Some triterpenoids are known to inhibit STAT3, a key transcription factor in cancer development. | Evaluation of STAT3 phosphorylation and its downstream target gene expression. |
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To thoroughly evaluate the therapeutic potential of Lup-20(30)-ene-1beta,3beta-diol, diacetate, the development and utilization of sophisticated in vitro and in vivo models are essential. Standard 2D cell culture models, while useful for initial screening, often fail to recapitulate the complexity of the in vivo microenvironment. Therefore, a transition to more physiologically relevant models is crucial.
For anti-inflammatory studies, co-culture systems of macrophages and other relevant cell types (e.g., endothelial cells, fibroblasts) can provide deeper insights into the compound's effects on cellular crosstalk during an inflammatory response. For anticancer investigations, 3D tumor spheroid models offer a better representation of tumor architecture and drug penetration challenges.
In vivo, beyond traditional xenograft models using immunodeficient mice, the use of patient-derived xenograft (PDX) models would be highly valuable. PDX models are known to better predict clinical outcomes. Additionally, genetically engineered mouse models (GEMMs) that spontaneously develop tumors in an immunocompetent setting would be instrumental in assessing not only the direct antitumor effects of the compound but also its interplay with the immune system.
Table 2: Recommended In Vitro and In Vivo Models
| Model Type | Specific Example | Research Application |
| Advanced In Vitro | 3D Tumor Spheroids | Evaluation of anticancer efficacy, drug penetration, and effects on the tumor microenvironment. |
| Organ-on-a-chip | Mechanistic studies on specific organ toxicities or therapeutic effects. | |
| Co-culture Systems (e.g., Macrophage-fibroblast) | Investigation of anti-inflammatory and anti-fibrotic potential. | |
| In Vivo | Patient-Derived Xenograft (PDX) Models | Assessment of anticancer activity in a more clinically relevant setting. |
| Genetically Engineered Mouse Models (GEMMs) | Study of therapeutic efficacy and immunomodulatory effects in an immunocompetent host. | |
| Disease-specific models (e.g., Collagen-induced arthritis) | Evaluation of therapeutic potential in specific inflammatory diseases. |
Rational Design and Synthesis of More Potent Derivatives based on SAR
While Lup-20(30)-ene-1beta,3beta-diol, diacetate itself holds promise, a key research direction is the rational design and synthesis of more potent and selective derivatives. This will be guided by a thorough understanding of the structure-activity relationships (SAR) of the lupane scaffold. nih.gov The diacetate functional groups at the C-1β and C-3β positions provide convenient handles for chemical modification.
Future synthetic efforts could focus on:
Varying the Acyl Chains: Replacing the acetate (B1210297) groups with other ester functionalities (e.g., longer chain alkanoates, benzoates with different substituents) to modulate lipophilicity and cellular uptake.
Introducing Heteroatoms: Incorporating nitrogen or sulfur-containing moieties to potentially enhance biological activity and create new hydrogen bonding interactions with target proteins.
Modifications at Other Positions: Exploring chemical transformations at other positions of the lupane skeleton, such as the C-28 position, which is a common site of modification in other bioactive lupanes like betulin (B1666924). nsc.ru
A library of new derivatives should be synthesized and screened to identify compounds with improved potency and selectivity. Computational modeling can be employed to guide the design of these new molecules by predicting their binding affinities to putative molecular targets.
Exploration of Synergistic Effects with Other Bioactive Compounds
Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. A promising avenue of research is to investigate the potential synergistic effects of Lup-20(30)-ene-1beta,3beta-diol, diacetate with existing therapeutic agents. For instance, some lupane triterpenes have been shown to sensitize cancer cells to conventional chemotherapeutic drugs. nih.gov
Future studies should explore combinations of Lup-20(30)-ene-1beta,3beta-diol, diacetate with:
Standard Chemotherapeutic Agents: Investigating if the compound can enhance the efficacy of drugs like cisplatin, doxorubicin, or paclitaxel, potentially allowing for lower, less toxic doses.
Targeted Therapies: Assessing for synergy with kinase inhibitors or other targeted agents relevant to the identified molecular pathways.
Other Natural Products: Exploring combinations with other bioactive phytochemicals that have complementary mechanisms of action.
These synergistic interactions can be systematically evaluated in vitro using methods such as the Chou-Talalay method to determine the combination index (CI). Promising combinations can then be validated in appropriate in vivo models.
Investigations into Biosynthetic Engineering and Sustainable Production Methods
For any natural product-derived compound to be a viable therapeutic, a sustainable and scalable production method is necessary. The parent diol, Lup-20(30)-ene-1beta,3beta-diol, is likely produced in plants through the isoprenoid pathway, starting from the cyclization of 2,3-oxidosqualene. researchgate.netnih.gov Research into the heterologous biosynthesis of other lupane triterpenes, such as lupeol and betulin, in microbial hosts like Saccharomyces cerevisiae (baker's yeast) has shown great promise. researchgate.net
Future research should focus on:
Identifying the Biosynthetic Genes: Discovering the specific oxidosqualene cyclase (OSC) and cytochrome P450 monooxygenases (CYP450s) responsible for the synthesis of Lup-20(30)-ene-1beta,3beta-diol in its native plant source.
Metabolic Engineering of Microbial Hosts: Introducing these biosynthetic genes into a suitable microbial chassis like S. cerevisiae and optimizing the metabolic pathways to enhance the production of the parent diol.
Efficient Chemical Synthesis: Developing a high-yielding and environmentally friendly chemical process to convert the biosynthesized diol into the diacetate derivative.
These efforts will be crucial for ensuring a sustainable supply of the compound for extensive preclinical and potential future clinical studies.
Q & A
Basic: What are the established synthetic routes for Lup-20(30)-ene-1β,3β-diol, diacetate, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves acetylation of the parent lupane-diol using acetic anhydride under controlled conditions. Key parameters include temperature (40–60°C), catalyst type (e.g., pyridine or DMAP), and reaction time (6–12 hours). Yield optimization requires factorial design to test variable interactions (e.g., molar ratios, solvent polarity) . Purity is assessed via HPLC or GC-MS, with impurities often traced to incomplete acetylation or side reactions. Safety protocols (e.g., handling acetic anhydride in fume hoods) are critical, as per occupational exposure guidelines .
Advanced: How can factorial design be applied to optimize the synthesis parameters of Lup-20(30)-ene-1β,3β-diol, diacetate, and what statistical methods validate these models?
Methodological Answer:
A 2³ factorial design can evaluate three variables (temperature, catalyst concentration, reaction time) at two levels (high/low). Response surface methodology (RSM) identifies optimal conditions by analyzing main effects and interactions. Statistical validation uses ANOVA to confirm model significance (p < 0.05) and residual plots to check homoscedasticity. For example, a study might reveal that catalyst concentration has a non-linear effect on yield, requiring quadratic terms in the model .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing Lup-20(30)-ene-1β,3β-diol, diacetate, and how should data be interpreted?
Methodological Answer:
- NMR (¹H/¹³C): Assign δ 4.5–5.0 ppm (acetate protons) and δ 170–175 ppm (carbonyl carbons). Stereochemistry is confirmed via NOESY correlations .
- IR: Peaks at ~1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O acetate) confirm acetylation.
- HPLC-MS: Retention time and m/z 528 [M+Na]⁺ verify molecular identity. Calibration curves (R² > 0.99) quantify purity .
Data must be cross-validated with reference standards and reported with error margins (e.g., ±2% for NMR integration).
Advanced: What computational approaches (e.g., molecular dynamics) predict the physicochemical properties of Lup-20(30)-ene-1β,3β-diol, diacetate, and how do they compare with empirical data?
Methodological Answer:
Molecular dynamics simulations (e.g., using GROMACS) model solubility in polar solvents by calculating Gibbs free energy of solvation. Density functional theory (DFT) predicts logP (octanol-water partition coefficient), which is empirically validated via shake-flask experiments. Discrepancies >0.5 log units suggest parameterization errors in force fields. Recent studies integrating AI with COMSOL Multiphysics® enable real-time optimization of solvent selection, reducing experimental iterations .
Advanced: How do researchers resolve contradictions in bioactivity data for Lup-20(30)-ene-1β,3β-diol, diacetate across different in vitro models?
Methodological Answer:
Contradictions arise from variability in cell lines (e.g., HeLa vs. HepG2) or assay conditions (e.g., serum-free vs. serum-containing media). Meta-analysis frameworks:
-
Systematic Review: Define inclusion/exclusion criteria (e.g., studies with IC₅₀ values ± SEM) .
05 文献检索Literature search for meta-analysis02:58
-
Sensitivity Analysis: Test robustness by excluding outliers or low-quality data (e.g., studies without negative controls).
-
Multivariate Regression: Identify confounding variables (e.g., incubation time, solvent DMSO concentration) .
Results are reported with heterogeneity indices (I² > 50% indicates significant variability) .
Basic: What safety protocols are recommended for handling Lup-20(30)-ene-1β,3β-diol, diacetate in laboratory settings?
Methodological Answer:
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
- Storage: In airtight containers at 4°C, away from oxidizers.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Occupational exposure limits (OELs) follow GBZ 2.1-2007 standards, though specific thresholds for this compound require extrapolation from analogous triterpenoids .
Advanced: How can AI-driven automation enhance the reproducibility of Lup-20(30)-ene-1β,3β-diol, diacetate synthesis in high-throughput screening?
Methodological Answer:
AI platforms (e.g., LabDroid) automate liquid handling and reaction monitoring via IoT sensors. Machine learning algorithms analyze historical yield data to recommend optimal reagent stoichiometry (e.g., reducing acetic anhydride excess from 2.5 to 1.8 equivalents). Blockchain-based lab notebooks ensure traceability of parameters, addressing reproducibility crises. A 2025 pilot study reported a 34% reduction in inter-lab variability using such systems .
Basic: What are the key considerations for designing a stability study of Lup-20(30)-ene-1β,3β-diol, diacetate under varying environmental conditions?
Methodological Answer:
- Forced Degradation: Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- Analytical Endpoints: Monitor via HPLC for degradation products (e.g., deacetylated derivatives).
- Kinetic Modeling: Use Arrhenius equations to predict shelf life at 25°C. Data tables should report degradation rates (k) and activation energies (Eₐ) with confidence intervals .
Advanced: How do isotopic labeling studies (e.g., ¹³C) elucidate the metabolic pathways of Lup-20(30)-ene-1β,3β-diol, diacetate in biological systems?
Methodological Answer:
- Tracer Design: Synthesize ¹³C-labeled compound at the C-3 acetate position.
- LC-MS/MS Analysis: Track labeled metabolites in hepatic microsomes. Pathway mapping software (e.g., MetaCyc) identifies predominant Phase I/II modifications.
- Kinetic Isotope Effects (KIE): Compare turnover rates between labeled/unlabeled compounds to rate-limit enzymatic steps. A 2024 study revealed CYP3A4-mediated hydroxylation as the primary metabolic route .
Advanced: What methodological frameworks address ethical and reproducibility challenges in cross-disciplinary studies of Lup-20(30)-ene-1β,3β-diol, diacetate?
Methodological Answer:
- FAIR Data Principles: Ensure data are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo.
- Pre-registration: Submit experimental protocols to platforms like OSF before trials to reduce HARKing (Hypothesizing After Results are Known).
- Collaborative Validation: Multi-lab initiatives (e.g., CASP 2026) standardize bioassays across institutions. Ethical reviews must address biocompatibility in animal models (e.g., OECD 423 guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

